Cas no 1882417-05-1 (tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate)

Tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate is a specialized carbamate derivative featuring a cyclopentyl backbone substituted with a tert-butoxycarbonyl (Boc) protecting group and an isopropylaminoethyl side chain. This compound is of interest in synthetic organic chemistry, particularly in peptide and medicinal chemistry, due to the Boc group's utility in amine protection strategies. The isopropylaminoethyl moiety enhances its potential as a building block for bioactive molecules, offering steric and electronic modulation. Its structural complexity allows for selective functionalization, making it valuable in the development of pharmacophores or intermediates for drug discovery. The compound's stability under standard conditions further supports its use in multistep syntheses.
tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate structure
1882417-05-1 structure
Product name:tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate
CAS No:1882417-05-1
MF:C15H30N2O2
MW:270.410904407501
CID:5608510
PubChem ID:165486267

tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 1882417-05-1
    • tert-butyl N-(3-{2-[(propan-2-yl)amino]ethyl}cyclopentyl)carbamate
    • EN300-841194
    • tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate
    • Inchi: 1S/C15H30N2O2/c1-11(2)16-9-8-12-6-7-13(10-12)17-14(18)19-15(3,4)5/h11-13,16H,6-10H2,1-5H3,(H,17,18)
    • InChI Key: PTOOHNOORCQEPA-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CCC(CCNC(C)C)C1)=O

Computed Properties

  • Exact Mass: 270.230728204g/mol
  • Monoisotopic Mass: 270.230728204g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4Ų
  • XLogP3: 2.8

tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-841194-1g
tert-butyl N-(3-{2-[(propan-2-yl)amino]ethyl}cyclopentyl)carbamate
1882417-05-1
1g
$842.0 2023-09-02
Enamine
EN300-841194-10.0g
tert-butyl N-(3-{2-[(propan-2-yl)amino]ethyl}cyclopentyl)carbamate
1882417-05-1 95%
10.0g
$3622.0 2024-05-21
Enamine
EN300-841194-0.5g
tert-butyl N-(3-{2-[(propan-2-yl)amino]ethyl}cyclopentyl)carbamate
1882417-05-1 95%
0.5g
$809.0 2024-05-21
Enamine
EN300-841194-0.1g
tert-butyl N-(3-{2-[(propan-2-yl)amino]ethyl}cyclopentyl)carbamate
1882417-05-1 95%
0.1g
$741.0 2024-05-21
Enamine
EN300-841194-2.5g
tert-butyl N-(3-{2-[(propan-2-yl)amino]ethyl}cyclopentyl)carbamate
1882417-05-1 95%
2.5g
$1650.0 2024-05-21
Enamine
EN300-841194-5.0g
tert-butyl N-(3-{2-[(propan-2-yl)amino]ethyl}cyclopentyl)carbamate
1882417-05-1 95%
5.0g
$2443.0 2024-05-21
Enamine
EN300-841194-1.0g
tert-butyl N-(3-{2-[(propan-2-yl)amino]ethyl}cyclopentyl)carbamate
1882417-05-1 95%
1.0g
$842.0 2024-05-21
Enamine
EN300-841194-5g
tert-butyl N-(3-{2-[(propan-2-yl)amino]ethyl}cyclopentyl)carbamate
1882417-05-1
5g
$2443.0 2023-09-02
Enamine
EN300-841194-10g
tert-butyl N-(3-{2-[(propan-2-yl)amino]ethyl}cyclopentyl)carbamate
1882417-05-1
10g
$3622.0 2023-09-02
Enamine
EN300-841194-0.25g
tert-butyl N-(3-{2-[(propan-2-yl)amino]ethyl}cyclopentyl)carbamate
1882417-05-1 95%
0.25g
$774.0 2024-05-21

Additional information on tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate

Recent Advances in the Study of tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate (CAS: 1882417-05-1)

In recent years, the compound tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate (CAS: 1882417-05-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentyl carbamate structure, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and modulators of biological targets. The growing interest in this compound is reflected in the increasing number of studies exploring its synthesis, pharmacological properties, and mechanisms of action.

The synthesis of tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as multi-step organic synthesis, chromatography, and spectroscopic analysis (NMR, MS) to characterize the compound. These efforts have facilitated the production of high-quality material for further biological evaluation. Notably, the compound's stability under physiological conditions has been a key focus, as it influences its pharmacokinetic profile and therapeutic applicability.

Recent pharmacological studies have investigated the compound's interaction with various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in signal transduction pathways. Preliminary results suggest that tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate exhibits selective binding affinity for certain receptor subtypes, making it a potential candidate for the treatment of neurological disorders and inflammatory diseases. In vitro assays have demonstrated its ability to modulate cellular responses at nanomolar concentrations, highlighting its potency.

In addition to its therapeutic potential, the compound has also been explored as a chemical probe to study biological pathways. Its ability to penetrate cell membranes and interact with intracellular targets has made it a valuable tool for elucidating mechanisms of disease. For instance, recent studies have used this compound to investigate the role of specific GPCRs in cancer cell proliferation, providing insights that could lead to new therapeutic strategies.

Despite these promising findings, challenges remain in the development of tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate as a drug candidate. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further research. Current efforts are focused on structural modifications to enhance its pharmacological properties while minimizing adverse effects. Collaborative studies between academic and industrial researchers are expected to accelerate progress in this area.

In conclusion, tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate (CAS: 1882417-05-1) represents a promising scaffold for drug discovery and chemical biology research. Its unique structural features and biological activity profile make it a compelling subject for ongoing and future studies. As research continues to uncover its full potential, this compound may pave the way for innovative therapeutic interventions in various disease areas.

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